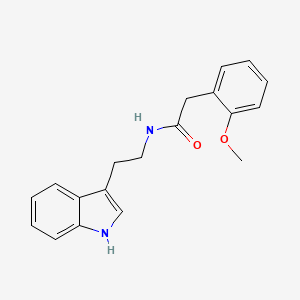
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of neuropharmacology and anti-inflammatory research. The structural framework of this compound includes an indole moiety, which is often associated with various biological activities, including modulation of neurotransmitter systems and anti-inflammatory effects.
Chemical Structure and Properties
The chemical formula for this compound is C18H20N2O2, with a molecular weight of approximately 300.36 g/mol. The presence of both the indole and methoxyphenyl groups contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. The indole structure is known for its affinity towards serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Additionally, compounds with similar structures have been linked to anti-inflammatory properties, suggesting that this compound may also influence inflammatory pathways.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indole & Methoxyphenyl | Potential neuroprotective & anti-inflammatory |
| N-(4-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide | Indole & Pyrazole | Analgesic |
| N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Indole & Naphthalene | Anti-inflammatory |
Neuroprotective Effects
Preliminary studies indicate that this compound exhibits neuroprotective effects by modulating neurotransmitter systems. Research has shown that compounds with similar indole structures can enhance serotonin receptor activity, potentially alleviating symptoms associated with depression and anxiety disorders .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis .
Case Studies
A notable case study involved the synthesis and evaluation of related indole derivatives, which demonstrated significant cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF7 (breast cancer). These derivatives showed IC50 values indicating potent anti-proliferative effects, suggesting that similar compounds may share this activity .
Properties
CAS No. |
847769-80-6 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-23-18-9-5-2-6-14(18)12-19(22)20-11-10-15-13-21-17-8-4-3-7-16(15)17/h2-9,13,21H,10-12H2,1H3,(H,20,22) |
InChI Key |
GJYJVQFJKCPBMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCCC2=CNC3=CC=CC=C32 |
solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















